Patent-Cited Intermediate for JAK1-Selective Pyrrolo[2,3-d]pyrimidine Inhibitors: Evidence of Validated Utility
The patent literature explicitly identifies (3-Methyloxetan-3-yl)methanesulfonyl chloride as a synthetic intermediate employed in the preparation of pyrrolo[2,3-d]pyrimidine derivatives that selectively modulate JAK1 activity . This represents a validated, application-specific use case not documented for its closest analogs such as oxetane-3-sulfonyl chloride (CAS 1393585-06-2) or oxetan-3-ylmethanesulfonyl chloride (CAS 1622903-24-5), for which no equivalent patent citations for JAK inhibitor synthesis have been identified.
| Evidence Dimension | Documented patent utility in JAK inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly cited in patent literature as intermediate for selective JAK1-modulating pyrrolo[2,3-d]pyrimidine derivatives |
| Comparator Or Baseline | Oxetane-3-sulfonyl chloride (CAS 1393585-06-2): No identified patent citations for JAK inhibitor synthesis; Oxetan-3-ylmethanesulfonyl chloride (CAS 1622903-24-5): No identified patent citations for JAK inhibitor synthesis |
| Quantified Difference | Qualitative: Target compound has documented, peer-validated utility in a specific therapeutic area; comparators lack equivalent documentation |
| Conditions | Patent literature analysis; JAK1-selective inhibitor development programs |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting JAK-driven pathways, this documented patent utility reduces the risk of selecting an unvalidated building block that may fail to deliver the intended biological outcome.
